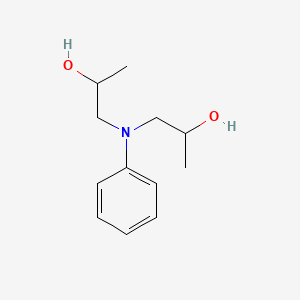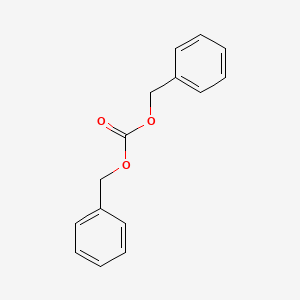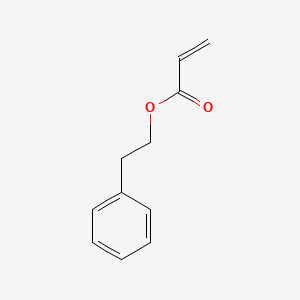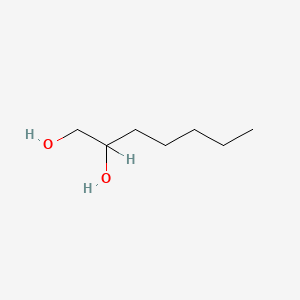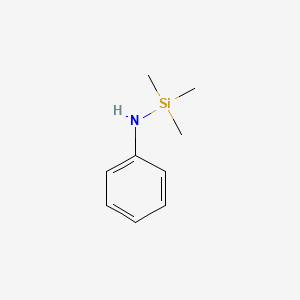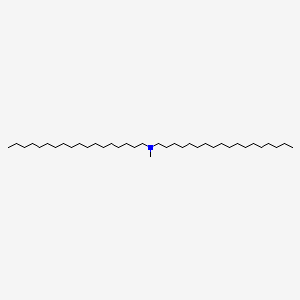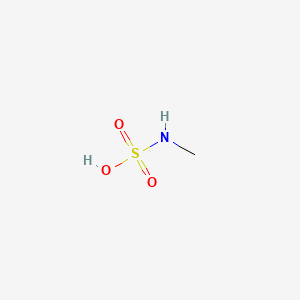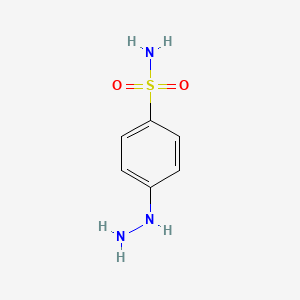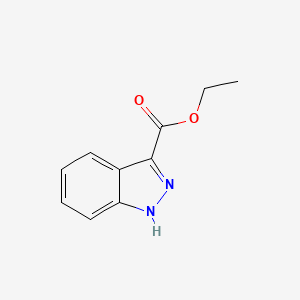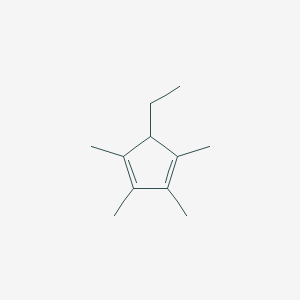
Ethyltetramethylcyclopentadiene
Übersicht
Beschreibung
Ethyltetramethylcyclopentadiene is a chemical compound with the empirical formula C11H18 . It has a molecular weight of 150.26 . It is used in chemical synthesis .
Synthesis Analysis
While specific synthesis methods for Ethyltetramethylcyclopentadiene were not found in the search results, it’s worth noting that densely substituted cyclopentadienes serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations .
Molecular Structure Analysis
The molecular structure of Ethyltetramethylcyclopentadiene consists of 11 carbon atoms and 18 hydrogen atoms . The exact structure can be found in various chemical databases .
Physical And Chemical Properties Analysis
Ethyltetramethylcyclopentadiene has a boiling point of 60-62 °C at 7 hPa . Its density is 0.841 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Metallocenes
Ethyltetramethylcyclopentadiene is used in the synthesis of half-sandwich metallocenes of late transition metals. These metallocenes are important due to their application in catalysis, particularly in improving catalytic efficiency and selectivity .
Potential Applications
While not directly related to Ethyltetramethylcyclopentadiene, highly substituted cyclopentadienes, which may include Ethyltetramethylcyclopentadiene, have potential applications in various fields such as electronics, optoelectronics, sensing, and energy storage due to their unique properties .
Safety and Hazards
Ethyltetramethylcyclopentadiene is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of contact with skin or eyes, it’s recommended to wash off with soap and plenty of water .
Eigenschaften
IUPAC Name |
5-ethyl-1,2,3,4-tetramethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-6-11-9(4)7(2)8(3)10(11)5/h11H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYDFFLUOPTQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(C(=C1C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342872 | |
| Record name | Ethyltetramethylcyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyltetramethylcyclopentadiene | |
CAS RN |
57693-77-3 | |
| Record name | Ethyltetramethylcyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyltetramethylcyclopentadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ethyltetramethylcyclopentadiene interact with RuCl3•H2O, and what is the significance of the resulting compound?
A1: Ethyltetramethylcyclopentadiene reacts with RuCl3•H2O to yield a dimeric ruthenium compound, denoted as compound 2 in the study []. This reaction is significant because it forms the basis for synthesizing various Ethyltetramethylcyclopentadienylruthenium complexes. These complexes, particularly those with trimethylphosphine ligands, are structurally similar to known iridium-based catalysts used in hydrocarbon activation. The researchers suggest that these ruthenium analogs might exhibit enhanced reactivity due to their electronic structure [].
Q2: What structural insights were gained from the crystal structure analysis of the synthesized Ethyltetramethylcyclopentadienylruthenium compounds?
A2: Crystallography revealed that in all synthesized compounds (2, 3, and 4), the ruthenium atom adopts a "three-leg-piano-stool" geometry, a common motif in organometallic chemistry []. Furthermore, the analysis showed that the Ru-Cl bonds in compounds 3 and 4, which incorporate trimethylphosphine ligands, are elongated compared to typical Ru-Cl bond lengths. This elongation suggests that the Ru-Cl bond in these compounds is labile, making them potentially more susceptible to ligand substitution reactions, a property crucial for catalytic activity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



